CDK2 Enzymatic Inhibition: Target Compound vs. 3,5-Dimethoxy Regioisomer in BindingDB
The target compound (2,3-dimethoxy substitution) and its 3,5-dimethoxy regioisomer are both reported as CDK2 ligands from the same triazolopyrimidine series. BindingDB entry BDBM50444926 (CHEMBL3099745), corresponding to one of these regioisomers, reports a CDK2/cyclin A inhibition IC50 of 10,000 nM (10 µM) under a fluorescence polarization displacement assay [1]. The alternative regioisomer (3,5-dimethoxy) has been tested in the same target engagement format, with distinct IC50 values reflecting the differential contribution of methoxy positioning to hinge-region hydrogen bonding [2]. The 2,3-substitution pattern is predicted to alter the dihedral angle of the benzamide carbonyl relative to the triazolopyrimidine plane, which may increase or decrease complementarity with the CDK2 ATP-binding pocket compared to the 3,5-isomer. Note: Publicly available primary data directly comparing the two regioisomers under identical experimental conditions are limited; present quantitative comparisons rely on cross-study and class-level inference.
| Evidence Dimension | CDK2/cyclin A inhibition IC50 (BindingDB fluorescence polarization assay) |
|---|---|
| Target Compound Data | IC50 ≈ 10,000 nM (10 µM) reported for one regioisomer; exact value for the 2,3-dimethoxy isomer requires confirmation from primary assay [1] |
| Comparator Or Baseline | 3,5-dimethoxy regioisomer: IC50 data available from the same assay platform; comparative IC50 difference attributed to regioisomeric methoxy placement [2] |
| Quantified Difference | Interchangeable regiochemistry is projected to produce >2-fold IC50 shift based on class SAR; precise fold-difference for the 2,3- vs. 3,5-isomer remains to be established by direct head-to-head enzymatic assay. |
| Conditions | CDK2 (unknown origin)-cyclin A interaction; fluorescence polarization assay; preincubation 30 min at room temperature, incubation at 40°C for 30 min (BindingDB Assay ID 1) |
Why This Matters
A two-fold or greater difference in CDK2 IC50 driven solely by methoxy regiochemistry directly influences the concentration range required for target engagement in cellular assays, making regioisomer identity a critical procurement specification for reproducible kinase profiling.
- [1] BindingDB Entry BDBM50444926 (CHEMBL3099745). CDK2/cyclin A Inhibition IC50: 1.00E+4 nM. Fluorescence polarization assay. View Source
- [2] Richardson, C.M. et al. Triazolo[1,5-a]pyrimidines as Novel CDK2 Inhibitors: Protein Structure-Guided Design and SAR. Bioorganic & Medicinal Chemistry Letters 2006, 16, 1356-1359. View Source
